molecular formula C8H14O2 B106085 4-Hydroxy-2-octenal CAS No. 17449-15-9

4-Hydroxy-2-octenal

Cat. No.: B106085
CAS No.: 17449-15-9
M. Wt: 142.2 g/mol
InChI Key: PYWFGGNTBVBZAT-GQCTYLIASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydroxy-2-octenal is an α,β-unsaturated hydroxyalkenal, a type of fatty aldehyde. It is a product of lipid peroxidation, which occurs when polyunsaturated fatty acids undergo oxidative degradation. This compound is of particular interest due to its reactivity with biomolecules and its potential toxicity .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Hydroxy-2-octenal can be synthesized through the oxidation of fatty acid methyl esters. For instance, heating methyl linoleate or methyl linolenate at 185°C for several hours can produce this compound . Another method involves the Wittig or Horner-Wadsworth-Emmons reaction between a phosphorane or phosphonate and glyoxal dimethyl acetal, followed by hydrolysis .

Industrial Production Methods: Industrial production of this compound typically involves large-scale lipid peroxidation processes. These processes are carefully controlled to optimize the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-2-octenal undergoes various chemical reactions, including:

    Oxidation: It can be further oxidized to form more complex aldehydes and acids.

    Reduction: It can be reduced to form corresponding alcohols.

    Substitution: It can participate in Michael addition reactions with nucleophiles such as thiols and amines.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Hydroxy-2-octenal has several applications in scientific research:

Mechanism of Action

4-Hydroxy-2-octenal exerts its effects primarily through its reactivity with biomolecules. It can form adducts with proteins, nucleic acids, and other cellular components via Michael addition reactions and Schiff base formation. These modifications can alter the function and structure of the biomolecules, leading to various cellular effects. At low concentrations, it can promote cell proliferation and differentiation, while at higher concentrations, it can induce oxidative stress and cell death .

Comparison with Similar Compounds

  • 4-Hydroxy-2-hexenal
  • 4-Hydroxy-2-nonenal
  • 4-Hydroxy-2-decenal

Comparison: 4-Hydroxy-2-octenal is unique due to its specific chain length and the position of the hydroxy and aldehyde groups. Compared to 4-Hydroxy-2-nonenal, which is more extensively studied, this compound has a shorter carbon chain, which may influence its reactivity and biological effects. All these compounds share the common feature of being products of lipid peroxidation and have similar reactivity with biomolecules .

Properties

IUPAC Name

(E)-4-hydroxyoct-2-enal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-2-3-5-8(10)6-4-7-9/h4,6-8,10H,2-3,5H2,1H3/b6-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYWFGGNTBVBZAT-GQCTYLIASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C=CC=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC(/C=C/C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601018931
Record name (2E)-4-Hydroxyoct-2-enal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601018931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55-88-9, 17449-15-9, 73529-62-1
Record name (2E)-4-Hydroxy-2-octenal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55-88-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Octenal, 4-hydroxy-, (E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000055889
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Hydroxy-2-octenal
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017449159
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Octenal, 4-hydroxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073529621
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2E)-4-Hydroxyoct-2-enal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601018931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Hydroxy-2-octenal
Reactant of Route 2
4-Hydroxy-2-octenal
Reactant of Route 3
4-Hydroxy-2-octenal
Reactant of Route 4
4-Hydroxy-2-octenal
Reactant of Route 5
4-Hydroxy-2-octenal
Reactant of Route 6
4-Hydroxy-2-octenal

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.